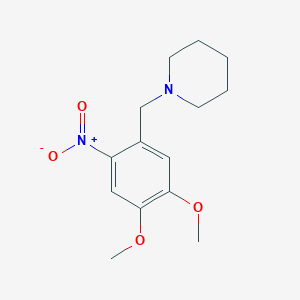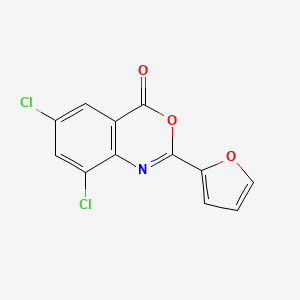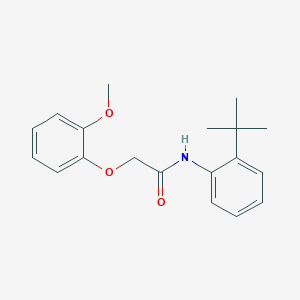![molecular formula C11H16N4O3 B5787609 4-methyl-1-[(4-nitro-1H-imidazol-1-yl)acetyl]piperidine](/img/structure/B5787609.png)
4-methyl-1-[(4-nitro-1H-imidazol-1-yl)acetyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-1-[(4-nitro-1H-imidazol-1-yl)acetyl]piperidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is a piperidine derivative that is often used as a reagent in organic synthesis and has been found to exhibit several biological activities.
Mecanismo De Acción
The mechanism of action of 4-methyl-1-[(4-nitro-1H-imidazol-1-yl)acetyl]piperidine is not fully understood. However, it is believed that the compound exerts its anti-cancer activity by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. Additionally, this compound has been found to induce DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes in cells. For example, this compound has been found to inhibit the activity of certain enzymes involved in the synthesis of DNA and RNA, leading to a decrease in cell proliferation. Additionally, this compound has been found to induce the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-methyl-1-[(4-nitro-1H-imidazol-1-yl)acetyl]piperidine in lab experiments is its ability to selectively target cancer cells. This makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-methyl-1-[(4-nitro-1H-imidazol-1-yl)acetyl]piperidine. One area of interest is the development of new anti-cancer drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research, such as drug delivery and imaging.
In conclusion, this compound is a promising compound that has gained significant attention in the field of scientific research. Its potential applications in various areas of study make it a valuable tool for researchers, and further studies are needed to fully understand its potential.
Métodos De Síntesis
The synthesis of 4-methyl-1-[(4-nitro-1H-imidazol-1-yl)acetyl]piperidine involves the reaction of 4-nitro-1H-imidazole-1-acetic acid with 4-methylpiperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
4-methyl-1-[(4-nitro-1H-imidazol-1-yl)acetyl]piperidine has been extensively studied for its potential applications in various areas of scientific research. One of the most prominent applications of this compound is in the field of medicinal chemistry, where it has been found to exhibit significant anti-cancer activity. Studies have shown that this compound can induce apoptosis in cancer cells, making it a promising candidate for the development of new anti-cancer drugs.
Propiedades
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-(4-nitroimidazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3/c1-9-2-4-14(5-3-9)11(16)7-13-6-10(12-8-13)15(17)18/h6,8-9H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYDZNJQQUDTKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(N=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5787558.png)

![2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B5787568.png)
![2-[(4-chlorobenzyl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B5787575.png)
![1-(3,4-dimethoxyphenyl)ethanone O-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5787582.png)


![N'-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylimidoformamide](/img/structure/B5787599.png)
![3-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5787602.png)
![4-amino-N'-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B5787605.png)
![2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5787607.png)
